molecular formula C10H19ClO2 B14346088 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane CAS No. 90499-25-5

1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane

Cat. No.: B14346088
CAS No.: 90499-25-5
M. Wt: 206.71 g/mol
InChI Key: YKMAJKMDTCDMQT-UHFFFAOYSA-N
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Description

1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane is an organic compound that belongs to the class of chlorinated ethers. This compound is characterized by the presence of a chloro group, an allyl ether, and a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane typically involves the reaction of 3-chloro-1,2-propanediol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol is replaced by the allyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products like amines or thiols.

Scientific Research Applications

1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Properties

CAS No.

90499-25-5

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

1-(3-chloro-2-prop-2-enoxypropoxy)butane

InChI

InChI=1S/C10H19ClO2/c1-3-5-7-12-9-10(8-11)13-6-4-2/h4,10H,2-3,5-9H2,1H3

InChI Key

YKMAJKMDTCDMQT-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CCl)OCC=C

Origin of Product

United States

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